![molecular formula C33H53N7O10 B13828374 [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a nitrophenyl group.
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and the introduction of the nitrophenyl group.
- Common reagents used in the synthesis include protecting agents such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents such as trifluoroacetic acid (TFA).
Industrial Production Methods:
- Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
- Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The amino acid residues can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
- Oxidation products: Nitroso and nitro derivatives
- Reduction products: Aniline derivatives
- Substitution products: Alkylated or acylated amino acid residues
Chemistry:
- Used as a building block for the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
- Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent.
Industry:
- Utilized in the development of novel materials, such as hydrogels or nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
- [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propan
Propiedades
Fórmula molecular |
C33H53N7O10 |
|---|---|
Peso molecular |
707.8 g/mol |
Nombre IUPAC |
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H53N7O10/c1-7-8-9-25(37-30(44)24(35)16-21-10-12-22(13-11-21)40(48)49)31(45)36-20(6)28(42)38-26(15-19(4)5)32(46)50-33(47)27(17-41)39-29(43)23(34)14-18(2)3/h10-13,18-20,23-27,41H,7-9,14-17,34-35H2,1-6H3,(H,36,45)(H,37,44)(H,38,42)(H,39,43)/t20-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
CZFJPWXBJXGGHH-BCAOEVRMSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canónico |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CO)NC(=O)C(CC(C)C)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


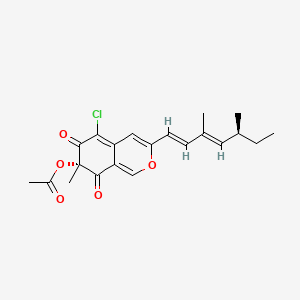
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)


![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
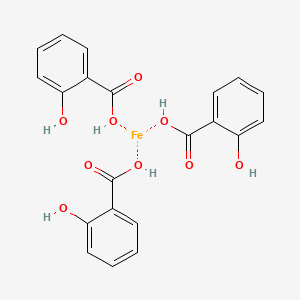
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
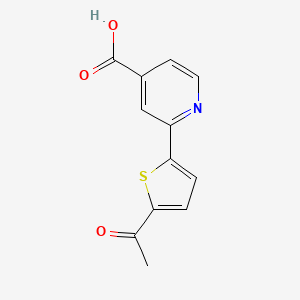

![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
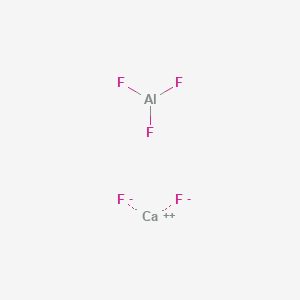
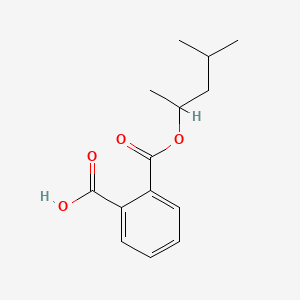
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
